Cas no 2172612-29-0 (4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid)
2172612-29-0 structure
Product Name:4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid
CAS-nummer:2172612-29-0
MF:C26H28N2O5
MW:448.510927200317
CID:5870392
PubChem ID:165583972
Update Time:2025-10-20
4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid
- 2172612-29-0
- 4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid
- EN300-1530139
-
- Inchi: 1S/C26H28N2O5/c1-16(25(30)31)12-13-27-24(29)14-23(17-10-11-17)28-26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,12,17,22-23H,10-11,13-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/b16-12+
- InChI-sleutel: JNOPTVTVZQVSDD-FOWTUZBSSA-N
- LACHT: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(CC(NC/C=C(/C(=O)O)\C)=O)C1CC1)=O
Berekende eigenschappen
- Exacte massa: 448.19982200g/mol
- Monoisotopische massa: 448.19982200g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 740
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 105Ų
4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1530139-0.05g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-0.1g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-0.25g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-0.5g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-1.0g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-2.5g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-5.0g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-10.0g |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1530139-50mg |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1530139-100mg |
4-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2-methylbut-2-enoic acid |
2172612-29-0 | 100mg |
$2963.0 | 2023-09-26 |
4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbut-2-enoic acid Gerelateerde literatuur
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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